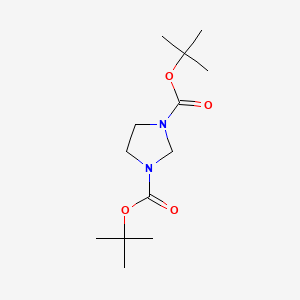
Di-tert-butyl imidazolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl imidazolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is characterized by its imidazolidine ring structure, which is substituted with two tert-butyl ester groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl imidazolidine-1,3-dicarboxylate can be synthesized through the reaction of imidazolidine-1,3-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under anhydrous conditions and requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl imidazolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Imidazolidine-1,3-dicarboxylic acid.
Reduction: Di-tert-butyl imidazolidine-1,3-dicarbinol.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
Di-tert-butyl imidazolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl imidazolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amines and carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected sites. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic or basic conditions to release the free amine or carboxylic acid .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines.
Di-tert-butyl oxalate: Utilized in organic synthesis as a reagent.
Di-tert-butyl malonate: Employed in the synthesis of various organic compounds.
Uniqueness: Di-tert-butyl imidazolidine-1,3-dicarboxylate is unique due to its imidazolidine ring structure, which provides additional stability and reactivity compared to other tert-butyl esters. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
177789-21-8 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ditert-butyl imidazolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-7-8-15(9-14)11(17)19-13(4,5)6/h7-9H2,1-6H3 |
InChI Key |
YXHPIBMSXSDEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















